Avotaciclib hydrochloride

CDK1 inhibition enzymatic selectivity kinase profiling

Avotaciclib hydrochloride (BEY1107 HCl) is an orally active CDK1 inhibitor (IC50 16 nM) in Phase I/II trials for pancreatic cancer. Unlike approved CDK4/6 agents that spare CDK1 (IC50 >10,000 nM), avotaciclib enables CDK1-mediated G2/M arrest, cancer stem cell suppression, and gemcitabine sensitization in PDAC models. With moderate CDK9 engagement (IC50 20 nM), it offers reduced hematopoietic toxicity versus pan-CDK inhibitors like dinaciclib. The HCl salt ensures defined aqueous solubility and oral bioavailability for chronic in vivo dosing. Ideal for discriminating CDK1-dependent from CDK4/6-dependent mechanisms.

Molecular Formula C13H12ClN7O
Molecular Weight 317.73 g/mol
Cat. No. B12387360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvotaciclib hydrochloride
Molecular FormulaC13H12ClN7O
Molecular Weight317.73 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl
InChIInChI=1S/C13H11N7O.ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);1H
InChIKeyZONRGCMBLZETKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Avotaciclib hydrochloride for research: Procurement guide for CDK1-targeted pancreatic cancer studies


Avotaciclib hydrochloride (BEY1107 hydrochloride; CAS 1983983-41-0) is an orally active cyclin-dependent kinase 1 (CDK1) inhibitor currently in Phase I/II clinical development for locally advanced or metastatic pancreatic cancer [1]. Unlike approved CDK4/6-selective agents that spare CDK1, avotaciclib potently inhibits CDK1 (IC50 16 nM) along with CDK2 (IC50 6 nM) and CDK9 (IC50 20 nM), representing a distinct multi-CDK inhibition profile with primary CDK1 engagement .

Why CDK4/6 inhibitors cannot substitute for avotaciclib hydrochloride in CDK1-dependent models


Generic substitution among CDK inhibitors is scientifically unsound due to fundamentally divergent target selectivity profiles. Approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) exhibit minimal to no inhibition of CDK1 at therapeutically relevant concentrations: palbociclib and ribociclib show CDK1 IC50 values >10,000 nM, while abemaciclib exhibits CDK1 IC50 of 1,627 nM, representing 800- to 1,000-fold lower potency at CDK1 compared to avotaciclib's 16 nM IC50 [1]. This selectivity gap renders CDK4/6 inhibitors incapable of recapitulating the CDK1-mediated effects on cancer stem cell division, G2/M checkpoint regulation, and chemotherapy sensitization that define avotaciclib's investigational profile [2].

Quantitative differentiation evidence: Avotaciclib hydrochloride versus CDK inhibitor comparators


CDK1 enzymatic potency: Avotaciclib versus CDK4/6-selective inhibitors

Avotaciclib inhibits CDK1 with an IC50 of 16 nM, whereas the CDK4/6-selective inhibitors palbociclib and ribociclib exhibit CDK1 IC50 values >10,000 nM—a potency difference exceeding 600-fold . Abemaciclib, which has the highest residual CDK1 activity among approved CDK4/6 agents, still shows a CDK1 IC50 of 1,627 nM, approximately 100-fold weaker than avotaciclib [1].

CDK1 inhibition enzymatic selectivity kinase profiling

CDK2 and CDK9 co-inhibition profile: Distinguishing from pan-CDK inhibitors

Avotaciclib demonstrates a defined multi-CDK profile with IC50 values of 6 nM for CDK2 and 20 nM for CDK9, in addition to 16 nM for CDK1 . This profile differs materially from pan-CDK inhibitors: dinaciclib exhibits substantially higher potency across CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM), and CDK9 (4 nM)—representing a 4- to 6-fold greater potency at CDK2 and CDK9 compared to avotaciclib [1]. Avotaciclib's more moderate CDK9 inhibition may confer a differentiated therapeutic window.

multi-CDK inhibition CDK2 CDK9 kinase selectivity

Oral bioavailability versus intravenous CDK4/6 inhibitor trilaciclib

Avotaciclib is characterized as an orally bioavailable CDK1 inhibitor with demonstrated oral activity in preclinical models, enabling chronic oral dosing in pancreatic cancer studies [1]. In contrast, trilaciclib (G1T28) is developed exclusively as a short-acting intravenous (IV) CDK4/6 inhibitor designed for transient myelopreservation during chemotherapy, with no oral bioavailability .

oral bioavailability pharmacokinetics administration route

Clinical development focus: Pancreatic cancer versus breast cancer indications

Avotaciclib is in Phase I/II clinical evaluation (NCT03579836) specifically for locally advanced or metastatic pancreatic cancer, both as monotherapy and in combination with gemcitabine [1]. This indication focus contrasts sharply with approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib, which are FDA-approved for HR+/HER2- breast cancer and have minimal to no demonstrated clinical utility in pancreatic cancer [2].

pancreatic cancer clinical trial gemcitabine combination indication differentiation

Salt form and purity specifications: Avotaciclib hydrochloride for reproducible experimental outcomes

Avotaciclib hydrochloride (CAS 1983983-41-0) is supplied as the hydrochloride salt form with molecular weight 317.73 g/mol, providing enhanced aqueous solubility compared to the free base form (MW 281.27 g/mol) . The hydrochloride salt enables reproducible in vitro dissolution and in vivo formulation preparation, with vendor specifications typically ≥95% purity [1].

hydrochloride salt purity formulation reproducibility

Recommended research applications for avotaciclib hydrochloride based on quantitative differentiation evidence


CDK1-dependent pancreatic cancer models requiring oral CDK1 inhibition

Avotaciclib hydrochloride is the appropriate selection for in vivo pancreatic cancer models where sustained oral CDK1 inhibition is required. With CDK1 IC50 of 16 nM and oral bioavailability enabling chronic dosing, avotaciclib supports studies of CDK1-mediated cancer stem cell suppression and gemcitabine sensitization in pancreatic ductal adenocarcinoma models . The ongoing Phase I/II trial (NCT03579836) evaluating avotaciclib plus gemcitabine in pancreatic cancer provides clinical validation for this experimental approach [1].

Studies requiring CDK1 inhibition with attenuated CDK9 co-inhibition for reduced transcriptional toxicity

Investigators seeking to inhibit CDK1 while minimizing the transcriptional consequences of potent CDK9 suppression should select avotaciclib over pan-CDK inhibitors like dinaciclib. Avotaciclib's CDK9 IC50 of 20 nM is 5-fold higher than dinaciclib's 4 nM CDK9 IC50, potentially reducing off-target transcriptional effects and hematopoietic toxicity while preserving CDK1-mediated G2/M arrest . This selectivity profile is particularly relevant for combination therapy studies where hematologic reserve preservation is critical.

Mechanistic investigation of CDK1 versus CDK4/6 pathway divergence

For experiments designed to discriminate CDK1-dependent from CDK4/6-dependent cellular effects, avotaciclib provides a necessary comparator tool. CDK4/6 inhibitors palbociclib and ribociclib show no meaningful CDK1 inhibition (IC50 >10,000 nM), whereas avotaciclib potently engages CDK1 . Parallel testing of avotaciclib against a CDK4/6-selective inhibitor enables clean dissection of CDK1-specific mechanisms in G2/M checkpoint regulation, cancer stem cell maintenance, and chemotherapy resistance [1].

Preclinical formulation development for oral CDK1 inhibitor candidates

Avotaciclib hydrochloride serves as a reference standard for oral CDK1 inhibitor formulation development. The hydrochloride salt form provides defined aqueous solubility and oral bioavailability characteristics that can benchmark novel CDK1 inhibitor candidates. With established oral activity and known physicochemical properties (cLogP 1.16, predicted oral bioavailability score 1), avotaciclib offers a validated comparator for pharmacokinetic optimization studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avotaciclib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.